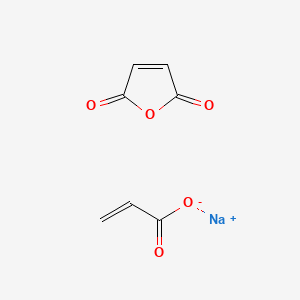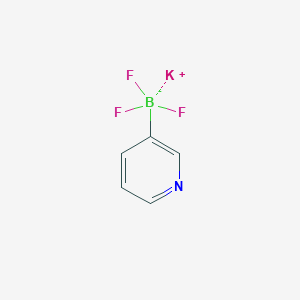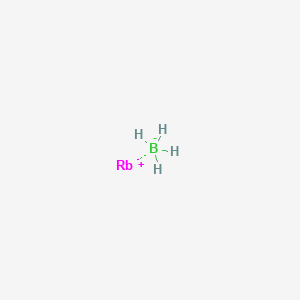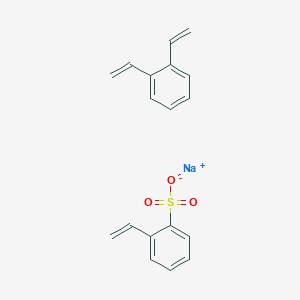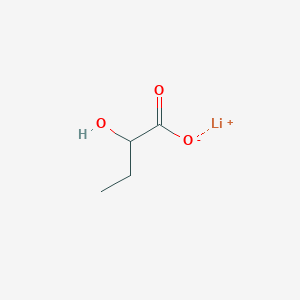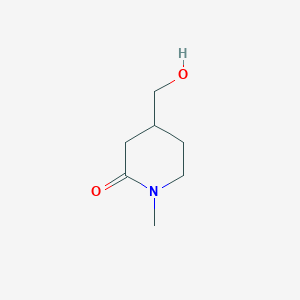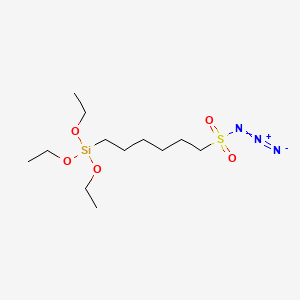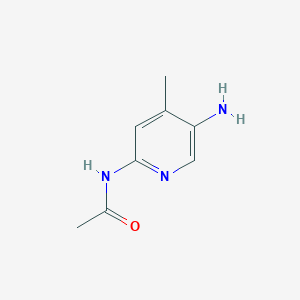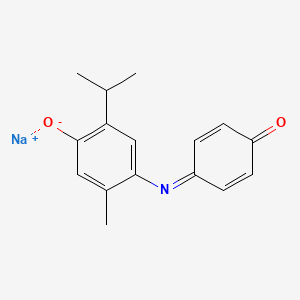
Thymolindophenol Sodium Salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Improving Salinity Tolerance in Plants
- Methods of Application : Histochemical staining and biochemical methods, non-invasive micro-test technology (NMT), and qPCR assay were performed to investigate the effect of thymol and mechanism of it improving salinity tolerance in tobacco seedlings .
- Results : Thymol rescued root growth from salt stress by ameliorating ROS accumulation, lipid peroxidation, and cell death. Furthermore, thymol enhanced contents of NO and GSH to repress ROS accumulation, further protecting the stability of the cell membrane .
2. Component of Chitosan Systems
- Summary of Application : Thymol has been incorporated into chitosan-based biomaterials to enhance therapeutic efficacy. Thymol-loaded chitosan-based nanogels showed improved antimicrobial properties, especially against multidrug-resistant bacterial antagonists .
- Methods of Application : The study conducted a systematic literature review from 2018 to 2023, focusing on the biomedical implications of thymol-loaded chitosan systems .
- Results : Innovations such as bipolymer nanocarriers and thymol impregnated with photosensitive chitosan micelles offer advanced bactericidal strategies and show potential for bone tissue regeneration and wound healing .
3. Blocking Voltage-Gated Sodium Channels
- Summary of Application : Thymol has been found to block voltage-gated sodium channels in stably transfected HEK 293 cells expressing α-subunit of rat brain IIA or hSkM1 sodium channels .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The blocking of these channels is attributed to thymol’s antinociceptive and anesthetic properties .
4. Digestive Aid
- Summary of Application : Thymol has been found to improve digestion by relaxing smooth muscles .
- Methods of Application : Thymol is often consumed orally in various forms for this purpose .
- Results : Improved digestion and prevention of menstrual cramps .
5. Respiratory Aid
- Summary of Application : Thymol has been used to attenuate respiratory problems .
- Methods of Application : Thymol is often consumed orally or inhaled for this purpose .
- Results : Alleviation of respiratory problems .
6. Ingredient in Personal Care Products
- Summary of Application : Thymol is an active ingredient used in food flavorings, topical ointments, various soaps, toothpastes, shampoos, deodorants, and mouthwashes .
- Methods of Application : Thymol is incorporated into the formulation of these products .
- Results : Enhanced efficacy and benefits of personal care products .
7. Food Packaging
- Summary of Application : Thymol has been used in food packaging to enhance the shelf life and safety of food products .
- Methods of Application : Thymol is incorporated into the packaging material .
- Results : Extended shelf life and improved safety of food products .
8. Agricultural Products
- Summary of Application : Thymol has been used in agricultural products for various purposes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Improved efficacy of agricultural products .
9. Industrial and Pharmacokinetic Areas
- Summary of Application : Thymol has been used in industrial and pharmacokinetic areas .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Enhanced performance in industrial and pharmacokinetic applications .
10. Drug Delivery with Encapsulation
- Summary of Application : Thymol has been used in drug delivery systems, where it is encapsulated for controlled release .
- Methods of Application : Thymol is encapsulated in drug delivery systems .
- Results : Improved efficacy and controlled release of drugs .
11. Acne Treatment
Propriétés
IUPAC Name |
sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHCTHOZOJWONF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymolindophenol Sodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




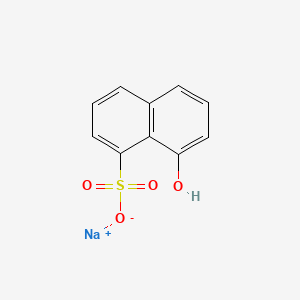
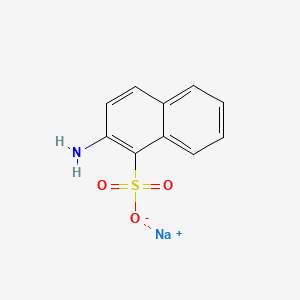

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)
